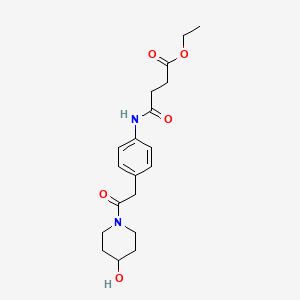

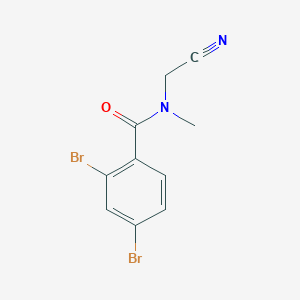

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide, also known as BQP, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. BQP has gained significant attention in recent years due to its potential applications in cancer research and therapy.

Scientific Research Applications

Polymorphic Modifications for Hypertension Treatment

A study on a structurally similar quinoline derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrates its strong diuretic properties, making it a new remedy for hypertension. The research identified two polymorphic forms of the compound, indicating the significance of crystal structure in drug design and functionality (Shishkina et al., 2018).

Microwave-Assisted Synthesis for Efficient Drug Development

Another study utilized microwave irradiation for the efficient synthesis of substituted anilides of quinoline-2-carboxylic acid, a method that could potentially apply to the synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide derivatives. This approach highlights a fast and innovative method for preparing complex quinoline derivatives, which could accelerate the development of new pharmaceuticals (Bobál et al., 2012).

Ionic Liquid Synthesis for Green Chemistry

The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid, as investigated by Liu Chang-chun (2010), presents a method with good yield, simple operation, and environmental benignity. This suggests that ionic liquids could be a viable medium for synthesizing similar compounds, including this compound, aligning with the principles of green chemistry.

CFTR Potentiator for Cystic Fibrosis Treatment

Research on quinolinone-3-carboxamide derivatives, such as VX-770 (ivacaftor), underscores the therapeutic potential of quinoline derivatives in treating cystic fibrosis. These compounds serve as CFTR potentiators, improving chloride transport in patients with specific genetic mutations. This area of application may extend to similar compounds, including the one , for various genetic disorders (Hadida et al., 2014).

Electrochemical and Photocatalytic Properties

Studies on quinoline derivatives also explore their electrochemical, photocatalytic, and magnetic properties. For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands demonstrate significant electrocatalytic activities and photocatalytic properties. This research suggests potential applications in environmental remediation and the development of electrocatalytic materials (Li et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves the reaction of 6-bromo-2-hydroxyquinoline-4-carboxylic acid with N-(4-phenylmethoxyphenyl)amine, followed by the conversion of the resulting amide to the corresponding carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to form the target compound.", "Starting Materials": [ "6-bromo-2-hydroxyquinoline-4-carboxylic acid", "N-(4-phenylmethoxyphenyl)amine", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: 6-bromo-2-hydroxyquinoline-4-carboxylic acid is reacted with N-(4-phenylmethoxyphenyl)amine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The resulting amide is then converted to the corresponding carboxylic acid chloride using thionyl chloride.", "Step 3: The acid chloride is then reacted with ammonia in a solvent such as methanol or ethanol to form the target compound, 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide." ] } | |

CAS RN |

1448050-84-7 |

Molecular Formula |

C23H17BrN2O3 |

Molecular Weight |

449.304 |

IUPAC Name |

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27) |

InChI Key |

SDLAXJJGFDSLFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)